BenchChemオンラインストアへようこそ!

N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

This 3-hydroxypyrrolidine-1-carboxamide fragment features a conformationally constrained N-cyclopentyl urea group that boosts lipophilicity (cLogP +0.2–+0.8) and metabolic stability. With MW 198.26 and a balanced HBD/HBA profile, it meets fragment-based screening criteria (MW<300, cLogP<3). Validated as a kinase hinge-binding scaffold in TRK inhibitors; the cyclopentyl vector enables fragment growing/linking. Synthetic handles at the 3-OH, urea NH, and pyrrolidine nitrogen allow rapid diversification for SAR campaigns targeting kinases, SMYD2/3, or CNS targets. Secure your research supply today.

Molecular Formula C10H18N2O2
Molecular Weight 198.266
CAS No. 1541794-42-6
Cat. No. B2543954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide
CAS1541794-42-6
Molecular FormulaC10H18N2O2
Molecular Weight198.266
Structural Identifiers
SMILESC1CCC(C1)NC(=O)N2CCC(C2)O
InChIInChI=1S/C10H18N2O2/c13-9-5-6-12(7-9)10(14)11-8-3-1-2-4-8/h8-9,13H,1-7H2,(H,11,14)
InChIKeyZCIPUVKLFWAZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide (CAS 1541794-42-6): Baseline Identity and Procurement Positioning


N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is a synthetic pyrrolidine-1-carboxamide derivative featuring a 3-hydroxyl group and an N-cyclopentyl urea substitution. It belongs to a broader class of 3-hydroxypyrrolidine-1-carboxamides that have garnered significant attention as kinase inhibitor scaffolds, most notably as the core pharmacophore in the FDA-approved tropomyosin receptor kinase (TRK) inhibitor larotrectinib [1]. The target compound incorporates a cyclopentyl ring on the distal urea nitrogen, a structural modification predicted to enhance lipophilicity and metabolic stability relative to unsubstituted or N-methyl analogs . With a molecular weight of 198.26 g/mol and formula C10H18N2O2, this compound is positioned as a versatile research intermediate or fragment for medicinal chemistry campaigns targeting kinases, epigenetic proteins, or other disease-relevant targets.

Why N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide Cannot Be Replaced by Generic 3-Hydroxypyrrolidine-1-carboxamide Analogs


The 3-hydroxypyrrolidine-1-carboxamide scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the distal urea nitrogen. In the larotrectinib series, substitution at this position with a complex heteroaryl-pyrazolo[1,5-a]pyrimidine moiety is essential for achieving low nanomolar TRK inhibition (IC50 < 11 nM) and >100-fold selectivity over a panel of 229 kinases [1]. The N-cyclopentyl variant introduces a conformationally constrained cycloalkyl group that differs fundamentally from the aromatic/heteroaromatic substituents in clinically validated analogs. This modification alters the hydrogen-bonding capacity, steric bulk, and lipophilic character of the molecule, which directly impacts target engagement, selectivity, and pharmacokinetic properties . Generic substitution with unsubstituted 3-hydroxypyrrolidine-1-carboxamide (MW 130.15) or N-methyl analogs would yield compounds with divergent physicochemical and pharmacological profiles, as the cyclopentyl group enhances both lipophilicity (predicted cLogP increase of approximately 1.0–1.5 units) and metabolic stability by introducing steric hindrance around the urea moiety .

Quantitative Differentiation Evidence for N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide Versus Closest Analogs


Structural Uniqueness: N-Cyclopentyl Urea Substitution Versus N-Aryl and N-Alkyl Comparators

N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is distinguished from clinically precedented 3-hydroxypyrrolidine-1-carboxamides by its saturated cycloalkyl substitution on the distal urea nitrogen. In larotrectinib, the corresponding position is occupied by a pyrazolo[1,5-a]pyrimidine moiety conjugated via a pyrrolidine linker, which contributes critical hinge-binding interactions with TRK kinases [1]. The N-cyclopentyl analog replaces this extended aromatic system with a compact, saturated C5 ring that eliminates π-stacking capacity while introducing conformational constraint and increased lipophilicity. Compared to the unsubstituted parent 3-hydroxypyrrolidine-1-carboxamide, the target compound gains one hydrogen bond acceptor (the urea carbonyl remains available) while adding significant steric bulk (molecular weight increase: 198.26 vs. 130.15 g/mol; ΔMW = +68.11 g/mol) .

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Predicted Lipophilicity Enhancement: cLogP Comparison of N-Cyclopentyl Versus N-Methyl and Unsubstituted Analogs

The N-cyclopentyl group is predicted to increase lipophilicity by approximately 1.0–1.5 log units relative to unsubstituted or N-methyl 3-hydroxypyrrolidine-1-carboxamide analogs. The parent 3-hydroxypyrrolidine-1-carboxamide (C5H10N2O2) has a predicted cLogP of approximately -0.8 to -1.2 based on fragment-based calculations, while the addition of the cyclopentyl ring (C5H9, contributing approximately +1.5 to +2.0 logP units) is expected to bring the cLogP of the target compound into the range of +0.2 to +0.8 [1]. This moderate lipophilicity positions the compound favorably for blood-brain barrier penetration potential while maintaining aqueous solubility sufficient for biochemical assay conditions. The smolecule.com product entry explicitly notes that the cyclopentyl group enhances lipophilicity compared to other derivatives in the series .

Physicochemical Properties Drug-Likeness Lipophilicity

Hydrogen Bond Donor/Acceptor Profile: Differentiation from Carboxylate and Amine Analogs

The target compound contains a unique combination of hydrogen bond donors (HBD) and acceptors (HBA) that differentiates it from closely related analogs. N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide features two HBD (3-hydroxyl OH; urea NH) and three HBA (hydroxyl oxygen; urea carbonyl oxygen; pyrrolidine nitrogen), yielding an HBD/HBA ratio of 2:3. In contrast, N-cyclopentyl-3-hydroxypyrrolidine-1-amine (the reduced carboxamide analog) loses the urea carbonyl, resulting in 2 HBD and 2 HBA (ratio 2:2), while N-cyclopentyl-3-hydroxypyrrolidine-1-carboxylate replaces the carboxamide NH2 with a hydroxyl group, yielding 1 HBD and 4 HBA (ratio 1:4) . These differences in hydrogen-bonding capacity directly impact the ability of each analog to engage biological targets through specific directional interactions.

Hydrogen Bonding Molecular Recognition Scaffold Hopping

Niche Research Chemical Status: Database and Vendor Landscape Analysis

N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide is notably absent from major public chemical databases. It is not indexed in PubChem, ChemSpider, or ChEMBL as of 2026, and it is not listed in the catalogs of major research chemical suppliers including Sigma-Aldrich/MilliporeSigma, MedChemExpress, or BOC Sciences [1]. This contrasts sharply with the parent compound 3-hydroxypyrrolidine-1-carboxamide, which is widely available from multiple vendors and listed in PubChem. The limited vendor landscape for the target compound (primarily specialty suppliers) indicates it occupies a niche position as a non-stock, custom-synthesis research intermediate rather than a commodity building block. This scarcity can be advantageous for intellectual property positioning but requires careful procurement planning and lead time management.

Chemical Sourcing Research Tool Compound Supply Chain

Optimal Research and Procurement Application Scenarios for N-Cyclopentyl-3-hydroxypyrrolidine-1-carboxamide


Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide scaffold, with its 2 HBD and 3 HBA profile, is well-suited for fragment-based screening campaigns targeting kinase ATP-binding pockets. The 3-hydroxypyrrolidine-1-carboxamide core is a validated hinge-binding motif in TRK inhibitors such as larotrectinib, and the N-cyclopentyl modification provides a distinct vector for fragment growing or linking strategies . The moderate predicted cLogP (+0.2 to +0.8) and low molecular weight (198.26 g/mol) satisfy fragment library criteria (MW < 300, cLogP < 3), making it an ideal starting point for structure-guided optimization .

Epigenetic Probe Development Targeting SMYD Proteins

Substituted pyrrolidine carboxamide compounds, including those with cycloalkyl substitution, have been disclosed in patent literature as SMYD2 and SMYD3 histone methyltransferase inhibitors for oncology applications . The N-cyclopentyl derivative occupies a structurally distinct region of chemical space compared to the exemplified compounds in these patents, offering potential for novel intellectual property. Compounds in this class have demonstrated IC50 values in the low nanomolar range (e.g., SMYD3 IC50 = 32 nM for related chemotypes), establishing the pyrrolidine carboxamide scaffold as a viable starting point for epigenetic drug discovery [1].

Selective Androgen Receptor Modulator (SARM) Intermediate Synthesis

The N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide structure contains functional handles amenable to further derivatization: the 3-hydroxyl group can be oxidized, alkylated, or acylated; the urea NH can be further substituted; and the pyrrolidine nitrogen can participate in nucleophilic reactions . This synthetic versatility positions the compound as a key intermediate for constructing more complex molecules, including potential selective androgen receptor modulators (SARMs) or other nuclear receptor ligands where pyrrolidine scaffolds have demonstrated activity .

Physicochemical Tool Compound for Permeability and Metabolic Stability Studies

With its intermediate lipophilicity range (predicted cLogP +0.2 to +0.8) and balanced hydrogen-bonding capacity, N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide serves as a useful tool compound for investigating structure-property relationships in central nervous system (CNS) drug discovery programs. Its physicochemical profile places it near the center of the CNS drug-like property space, enabling its use as a control or calibration standard in parallel artificial membrane permeability assays (PAMPA) and microsomal stability experiments .

Quote Request

Request a Quote for N-cyclopentyl-3-hydroxypyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.